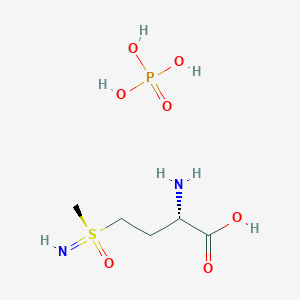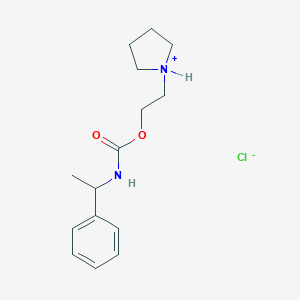
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide, also known as DMHP, is a chemical compound that belongs to the class of synthetic opioids. It is a potent analgesic drug that has been used in scientific research for its unique properties. DMHP is a derivative of ketamine and has a similar mechanism of action. In
Wirkmechanismus
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide acts on the central nervous system by binding to the mu-opioid receptor. This receptor is responsible for the analgesic effects of opioids. (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide also has agonist activity at the kappa-opioid receptor, which may contribute to its analgesic effects. The exact mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide is still being studied, but it is believed to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has been shown to produce potent analgesia in animal models. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of chronic pain. (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has been shown to have a high affinity for the mu-opioid receptor, and it produces a similar profile of effects to other opioids, such as morphine. However, (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has been found to produce less respiratory depression and fewer side effects than other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has several advantages for lab experiments. It is a potent analgesic drug that can be used to study the effects of opioids on the central nervous system. It has also been shown to have anti-inflammatory effects, which may be beneficial in the study of chronic pain. However, (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has some limitations for lab experiments. It is a controlled substance, and its use is highly regulated. It can also be difficult to obtain, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
For the study of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide include the development of new analgesic drugs and the study of its effects on the immune system and addiction.
Synthesemethoden
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide can be synthesized by the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine in the presence of hydrobromic acid. The reaction yields (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide hydrobromide salt, which is a white crystalline solid. The synthesis of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has been used in scientific research for its unique pharmacological properties. It has been studied for its potential as an analgesic drug, and its effects on the central nervous system. (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has also been used to study the effects of opioids on the immune system, and its potential as a treatment for addiction.
Eigenschaften
CAS-Nummer |
19767-48-7 |
|---|---|
Produktname |
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide |
Molekularformel |
C21H28BrNO |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |
InChI-Schlüssel |
FSICAXDYXLRLRG-UNTBIKODSA-N |
Isomerische SMILES |
CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Kanonische SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)












